molecular formula C5H2BrClN2O2 B1267106 2-Bromo-5-chloro-3-nitropyridine CAS No. 75806-86-9

2-Bromo-5-chloro-3-nitropyridine

Cat. No. B1267106
CAS RN: 75806-86-9
M. Wt: 237.44 g/mol
InChI Key: VFMIDVIAQMFGGP-UHFFFAOYSA-N
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Patent
US05801183

Procedure details

To a stirred, ice bath cooled solution of HBr (48%, 214 mL, d=1.49, 1.89 mol) was added 2-amino-5-chloro-3-nitropyridine (2) (66.0 g, 376 mmol). The mixture was stirred until the internal temperature was less than 0° C., and then bromine (65 mL, d=3.102, 1.3 mol) was added dropwise. The resulting orange mixture was stirred at a temperature below 0° C. A solution of NaNO2 (91.3 g, 1.32 mol, used as received) in water (125 mL) was added slowly to the mixture so as to maintain the internal temperature below 0° C. The mixture was stirred for an additional 45 min at below 0° C., and then NaOH (139.3 g, 3.482 mol) in water (200 mL) was slowly added to the mixture to maintain the internal temperature below 20° C. The mixture was stirred at below 20° C. for an additional hour, and then gravity filtered. The recovered brown solid was dried at 25° C. under vacuum for 6 h. It was purified by recrystalization from 95% ethanol to obtain 103 as a yellow solid (46.0 g, 51.5%), mp 68°-73° C. (Lit., 75° C., Berrie et al., J. Chem. Soc. 2042 (1952)); 1H NMR (CDCl3): δ8.15 (d, J=2.1 Hz, 1H), 8,57 (d, J=2.1 Hz, 1H).
Name
Quantity
214 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
Quantity
91.3 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
139.3 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
51.5%

Identifiers

REACTION_CXSMILES
[BrH:1].N[C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([Cl:12])=[CH:5][N:4]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([Cl:12])=[CH:5][N:4]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
214 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])Cl
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
91.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
139.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was less than 0° C.
STIRRING
Type
STIRRING
Details
The resulting orange mixture was stirred at a temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 45 min at below 0° C.
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at below 20° C. for an additional hour
FILTRATION
Type
FILTRATION
Details
gravity filtered
CUSTOM
Type
CUSTOM
Details
The recovered brown solid was dried at 25° C. under vacuum for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
It was purified by recrystalization from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.